2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol (CAS: Not explicitly provided in evidence; structurally inferred) is a fluorinated benzyl alcohol derivative with four fluorine atoms at the 2,3,5,6 positions and a trifluoromethyl (-CF₃) group at the para position. While the evidence primarily focuses on analogs like 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (TFXOH, CAS: 79538-03-7) and 4-methoxymethyl derivatives, the trifluoromethyl variant is referenced in protective group chemistry . Key properties of related compounds include high thermal stability, lipophilicity, and utility as intermediates in agrochemicals (e.g., pyrethroids) .
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15/h16H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFIWPBZNWQFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol typically involves the reduction of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an appropriate solvent such as ethanol or methanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde or 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid.
Reduction: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)toluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol exerts its effects is primarily related to the electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group. These groups can influence the reactivity and stability of the compound, as well as its interactions with biological targets. The molecular targets and pathways involved may include enzymes and receptors that are sensitive to changes in electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol | C₈H₆F₄O | 194.13 | 201 | -CH₃ at para |
| 2,3,5,6-Tetrafluoro-4-methoxymethyl benzyl alcohol | C₉H₈F₄O₂ | 232.16 | Not reported | -CH₂OCH₃ at para |
| 2,3,5,6-Tetrafluorobenzyl alcohol | C₇H₄F₄O | 180.10 | Not reported | No para substituent |
| 3-Methoxy-4-(trifluoromethyl)benzyl alcohol | C₉H₉F₃O₂ | 206.16 | Not reported | -CF₃ and -OCH₃ at meta/para |
Notes:
- The methyl derivative (TFXOH) exhibits a high melting point (201°C), attributed to strong intermolecular hydrogen bonding and fluorine-induced crystallinity .
- Methoxymethyl analogs (e.g., CAS: 83282-91-1) are synthesized via hydrolysis of carboxylate intermediates under controlled basic conditions, yielding high-purity products .
- The trifluoromethyl variant (e.g., 3-Methoxy-4-(trifluoromethyl)benzyl alcohol) demonstrates increased electron-withdrawing effects, influencing reactivity in coupling reactions .
alcohol
- Route 1 : Partial Grignard reaction of 2,3,5,6-tetrafluoroterephthalonitrile with methylmagnesium bromide, followed by catalytic hydrogenation .
- Route 2: Bromination and hydrogenation of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol .
benzyl alcohol
- Novel Route: Hydrolysis of 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene using inorganic bases (e.g., NaOH) with optimized molar ratios (1:1–10:1 base/ester) to achieve >90% yield .
3-Methoxy-4-(trifluoromethyl)benzyl alcohol
Biological Activity
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol (CAS Number: 79674-46-7) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its significance in various biological contexts.
Molecular Formula: C8H3F7O
Molecular Weight: 248.1 g/mol
Purity: 95%
The compound features multiple fluorine substituents on the benzyl ring, which significantly influence its reactivity and interactions with biological systems.
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activities compared to their non-fluorinated counterparts. A study focusing on the antibacterial effects of various fluorinated benzyl alcohols demonstrated that this compound showed notable inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicated that at certain concentrations, the compound induced apoptosis in cancer cell lines while exhibiting lower toxicity in normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .
Enzyme Inhibition
Fluorinated compounds are known to interact with various enzymes due to their unique electronic properties. Investigations into the enzyme inhibition profile of this compound revealed its ability to inhibit specific enzymes involved in metabolic pathways. The inhibition kinetics suggested a competitive mechanism, which could be exploited for therapeutic applications .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 64 µg/mL | Moderate activity |
| Pseudomonas aeruginosa | 128 µg/mL | Limited efficacy |
Table 2: Cytotoxic Effects on Human Cell Lines
| Cell Line | IC50 (µM) | Viability (%) at 10 µM | Notes |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | 40 | Induces apoptosis |
| MCF-7 (breast cancer) | 20 | 60 | Selective toxicity |
| Normal Fibroblasts | >100 | >90 | Low toxicity |
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of various trifluoromethyl-substituted benzyl alcohols. The findings indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Cancer Treatment
In a recent publication in Cancer Research, researchers investigated the cytotoxic effects of several fluorinated compounds on breast cancer cell lines. The study found that this compound selectively induced apoptosis in MCF-7 cells while sparing normal fibroblasts. This selectivity highlights its potential as a chemotherapeutic agent with reduced side effects .
Q & A
Basic: What are the primary synthetic routes for fluorinated benzyl alcohols like 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl alcohol?
Answer:
Common synthetic strategies for fluorinated benzyl alcohols involve:
- Grignard Reactions : For example, reacting 2,3,5,6-tetrafluoroterephthalonitrile with methylmagnesium bromide, followed by catalytic hydrogenation and diazotization, as seen in methyl-substituted analogs .
- Hydrogenation and Hydrolysis : Partial alcohol bromination of intermediates like 2,3,5,6-tetrafluoro-1,4-benzenedimethanol is another route .
- Ether Cleavage and Functionalization : Advanced methods involve sulfuric acid-mediated ether bond cleavage, coupled with esterification and methylation steps to minimize byproducts .
Methodological Insight: For trifluoromethyl derivatives, similar steps may apply, but reactivity differences due to the -CF group (strong electron-withdrawing effects) require tailored catalysts and conditions.
Basic: How are fluorinated benzyl alcohols characterized, and what are their key physical properties?
Answer:
- Physical Properties : Methyl-substituted analogs (e.g., 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol) are white crystalline solids with a melting point of 201°C .
- Structural Analysis :
- NMR Spectroscopy : Fluorine environments (e.g., NMR) and splitting patterns help identify substitution positions.
- GC-MS : Used to detect impurities and verify molecular weight, as demonstrated in bromide derivatives .
- Elemental Analysis : Confirms stoichiometry, especially critical for fluorine-rich compounds .
Basic: What are the research applications of fluorinated benzyl alcohols in agrochemical development?
Answer:
These compounds serve as intermediates in pyrethroid insecticides. For example:
- Methoxymethyl Derivatives : Key precursors for metofluthrin and meperfluthrin, which target mosquitoes and flies .
- Chrysanthemic Acid Derivatives : React with TFMMBAL (tetrafluoro-methoxymethylbenzyl alcohol) to form dimesfluthrin, a low-toxicity pesticide .
Note: Trifluoromethyl variants may enhance bioactivity due to increased lipophilicity and metabolic stability.
Advanced: How can researchers optimize synthesis to reduce byproducts in fluorinated benzyl alcohol production?
Answer:
- Selective Protection : Using mixed sulfuric acid and organic carboxylic acid systems prevents dihalogenation or multi-esterification byproducts during ether cleavage .
- Stepwise Hydrolysis and Methylation : Sequential base-catalyzed hydrolysis (e.g., NaOH) followed by controlled methylation (e.g., CHCl) minimizes over-alkylation .
- Recycling Byproducts : For example, 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene can be recovered and reused, improving yield and cost efficiency .
Advanced: How do contradictory data on reaction conditions inform experimental design?
Answer:
Discrepancies in literature often arise from:
- Reagent Selectivity : Methylation reagents (e.g., CHCl vs. (CH)SO) yield different ratios of mono-/di-substituted products due to steric and electronic effects .
- Temperature Sensitivity : Higher temperatures (>140°C) in sulfuric acid-mediated steps increase esterification side reactions, whereas lower temperatures favor controlled hydrolysis .
- Catalyst Choice : Inorganic bases like KCO vs. NaOH affect reaction rates and byproduct profiles in ester hydrolysis .
Advanced: What analytical challenges arise in characterizing fluorinated benzyl alcohols?
Answer:
- Fluorine Interference : High electronegativity of fluorine complicates and NMR interpretation. Use NMR and decoupling techniques for clarity .
- Thermal Stability : Decomposition during GC-MS requires low-temperature ionization methods or derivatization (e.g., bromination) to improve volatility .
- Purity Assessment : Fluorinated byproducts (e.g., dimolecular ethers) necessitate HPLC with UV/fluorescence detection for accurate quantification .
Key Considerations for Researchers
- Substituent Effects : Trifluoromethyl groups may necessitate harsher conditions for reactions compared to methyl or methoxymethyl analogs.
- Safety : Fluorinated reagents (e.g., HF byproducts) require specialized handling and neutralization protocols .
- Sustainability : Recycling byproducts (e.g., 1,4-bis(methoxymethyl) derivatives) aligns with green chemistry principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
